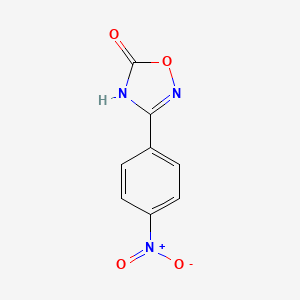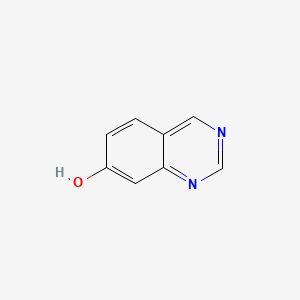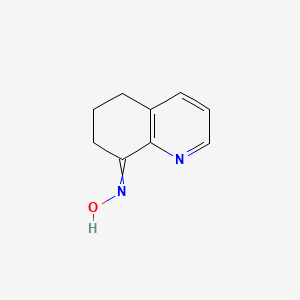
N-(3-Aminophenyl)-3-ethoxybenzamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-3-ethoxybenzamide (APEB) is an aromatic amide compound with a wide range of applications in the fields of scientific research, medicinal chemistry, and materials science. APEB is a versatile compound that has been studied for its potential to act as a ligand, a catalyst, and a reagent in various reactions. In addition, APEB has been shown to have a number of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds related to N-(3-Aminophenyl)-3-ethoxybenzamide have been extensively studied, emphasizing the significance of such compounds in understanding crystal packing and molecular geometry. For instance, the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide has been evaluated through X-ray crystallography and DFT calculations. These studies highlight the minor effect of crystal packing on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Antioxidant Activity
Research into amino-substituted benzamide derivatives, including those structurally related to N-(3-Aminophenyl)-3-ethoxybenzamide, has shown these compounds to possess potent antioxidant activity. Studies utilizing electrochemical oxidation mechanisms provide insights into their capacity to act as antioxidants by scavenging free radicals (Jovanović et al., 2020). This emphasizes the potential of N-(3-Aminophenyl)-3-ethoxybenzamide derivatives in therapeutic applications as antioxidants.
Antiviral and Antimicrobial Activities
Compounds similar to N-(3-Aminophenyl)-3-ethoxybenzamide have been synthesized and tested for their antiviral and antimicrobial activities. For example, a series of N-phenylbenzamide derivatives were found to be effective against Enterovirus 71 (EV 71), with certain derivatives showing low micromolar activities and low cytotoxicity, suggesting potential as lead compounds for developing antiviral drugs (Ji et al., 2013).
NanoScript for Enhanced Gene Expression
An innovative application of derivatives related to N-(3-Aminophenyl)-3-ethoxybenzamide involves the use of a small molecule, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide, for altering chromatin architecture to modulate gene expression. This molecule was conjugated on the NanoScript platform to enhance gene expression and induce stem cell differentiation, showcasing the potential of benzamide derivatives in gene-regulating applications (Patel et al., 2015).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVSLFGWHEWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1437705.png)
![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)



![N-[6,9-Dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B1437717.png)
![6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1437718.png)
![[4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B1437719.png)



